1,3-Benzoxathiole, 2-propyl- 1,3-Benzoxathiole, 2-propyl-
Brand Name: Vulcanchem
CAS No.: 55148-89-5
VCID: VC19607835
InChI: InChI=1S/C10H12OS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3
SMILES:
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol

1,3-Benzoxathiole, 2-propyl-

CAS No.: 55148-89-5

Cat. No.: VC19607835

Molecular Formula: C10H12OS

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzoxathiole, 2-propyl- - 55148-89-5

Specification

CAS No. 55148-89-5
Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
IUPAC Name 2-propyl-1,3-benzoxathiole
Standard InChI InChI=1S/C10H12OS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3
Standard InChI Key MCHNIYXMYVAENI-UHFFFAOYSA-N
Canonical SMILES CCCC1OC2=CC=CC=C2S1

Introduction

Molecular Structure and Physicochemical Properties

1,3-Benzoxathiole, 2-propyl- belongs to the benzoxathiole family, which combines a benzene ring with a five-membered oxathiole ring containing both oxygen and sulfur atoms. The propyl group at the 2-position introduces steric and electronic effects that influence its reactivity and physicochemical behavior. Key molecular parameters are summarized in Table 1.

Table 1: Fundamental molecular properties of 1,3-Benzoxathiole, 2-propyl-

PropertyValue
CAS Registry Number55148-89-5
Molecular FormulaC₁₀H₁₂OS
Molecular Weight180.27 g/mol
IUPAC Name2-Propyl-1,3-benzoxathiole
SMILESS1C2=CC=CC=C2OC1CCC

The planar configuration of the fused aromatic system allows for conjugation across the π-electrons of the benzene and oxathiole rings, enhancing stability. The propyl substituent adopts a staggered conformation, minimizing steric hindrance with the heterocyclic ring.

Synthetic Routes

Cyclization of o-Substituted Phenolic Precursors

A common approach involves the cyclization of o-mercaptophenol derivatives with propylating agents. For example, reaction of o-mercaptophenol with 1-bromopropane in the presence of a base like potassium carbonate yields the target compound via nucleophilic substitution. This method parallels strategies used for synthesizing hindered phenolic benzoxathioles .

Coupling Reactions

Alternative routes employ coupling reactions between preformed benzoxathiole intermediates and propyl halides. VulcanChem reports the use of palladium-catalyzed cross-coupling to attach the propyl group, though specific reaction conditions remain proprietary. Similar methodologies have been validated for benzothiazole analogs .

Key Challenges:

  • Purification difficulties due to byproducts from incomplete cyclization.

  • Moderate yields (25–51%) in multi-step syntheses, as observed in related benzoxathiol-2-one derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data for 1,3-benzoxathiole, 2-propyl- are unavailable, inferences can be drawn from structurally analogous compounds. For instance, benzo[d] oxathiole-2-thione exhibits aromatic proton resonances at δ 7.30–7.45 ppm and thiocarbonyl carbon signals at δ 192.5 ppm . The propyl group’s methyl protons are expected near δ 0.9–1.1 ppm, with methylene protons adjacent to sulfur appearing at δ 2.5–3.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum likely shows absorptions for C–O–C (∼1,250 cm⁻¹) and C–S (∼700 cm⁻¹) stretches, consistent with benzoxathiole derivatives . The absence of hydroxyl or amine peaks confirms the absence of unreacted starting materials .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation at the para position relative to the oxathiole ring. For example, nitration of 6-methoxybenzoxathiol-2-one proceeds selectively at the 5-position , suggesting analogous reactivity for the 2-propyl derivative.

Nucleophilic Attack at the Sulfur Atom

The sulfur atom in the oxathiole ring acts as a nucleophilic site, enabling reactions with alkyl halides or acyl chlorides. This property has been exploited to synthesize sulfonamide derivatives with antivenom activity .

Table 2: Representative reactions of 1,3-benzoxathiole derivatives

Reaction TypeReagentProductApplication
SulfonationBenzenesulfonyl chlorideSulfonamide hybridsSnake venom inhibition
ReductionDiisobutylaluminum hydrideo-Mercaptophenol derivativesThiol synthesis

Biological and Industrial Applications

Antivenom Activity

Although direct studies on 1,3-benzoxathiole, 2-propyl- are lacking, structurally related sulfonamides demonstrate inhibition of snake venom toxins. For instance, compound 5b (a nitrobenzenesulfonamide derivative) reduces hemolysis and proteolysis induced by Bothrops jararaca venom by 60–80% . The propyl group’s hydrophobicity may enhance membrane permeability, potentiating such effects.

Antioxidant Properties

Hindered phenolic benzoxathioles exhibit lipid peroxidation (LPO)-lowering and superoxide inhibition, attributed to radical scavenging by the sulfur and oxygen heteroatoms. These findings suggest potential antioxidant applications for 2-propyl derivatives in pharmaceuticals or preservatives.

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